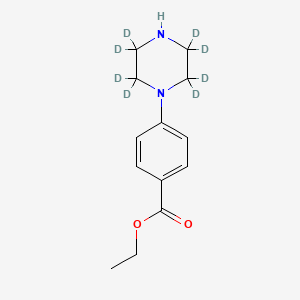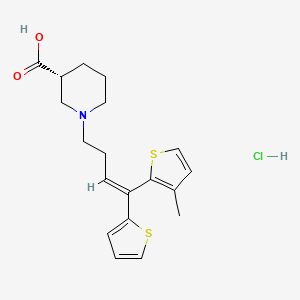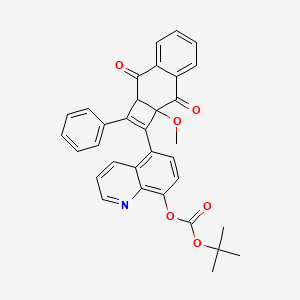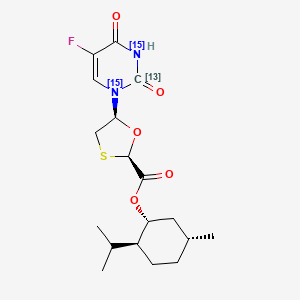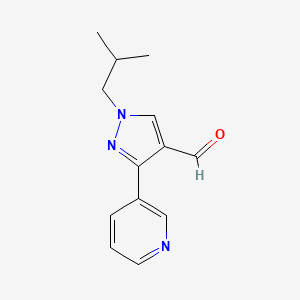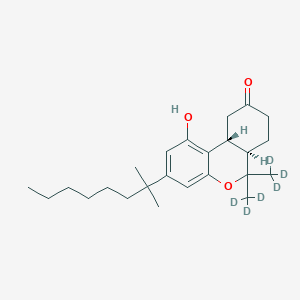
Nabilone-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nabilone-d6 is a deuterated analog of nabilone, a synthetic cannabinoid that mimics the structure and pharmacological activity of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Nabilone is primarily used for its antiemetic properties, particularly in the treatment of nausea and vomiting associated with cancer chemotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nabilone-d6 involves the incorporation of deuterium atoms into the nabilone molecule. This can be achieved through various synthetic pathways, including chiral pool-based and asymmetric chemo- and biocatalytic approaches . The specific reaction conditions for the synthesis of this compound are not widely documented, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound would likely follow similar methods to those used for the synthesis of nabilone, with additional steps to incorporate deuterium. This may involve the use of specialized equipment and reagents to ensure the high purity and yield of the deuterated compound .
Analyse Des Réactions Chimiques
Types of Reactions
Nabilone-d6, like nabilone, can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions can vary, but they generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce hydroxylated or ketone derivatives, while reduction can produce fully saturated analogs .
Applications De Recherche Scientifique
Nabilone-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of nabilone.
Biology: Used in studies to understand the interaction of cannabinoids with biological systems, particularly the endocannabinoid system.
Medicine: Investigated for its potential therapeutic effects in conditions such as chronic pain, multiple sclerosis, and fibromyalgia.
Industry: Used in the development of new cannabinoid-based pharmaceuticals and in quality control processes .
Mécanisme D'action
Nabilone-d6 exerts its effects by interacting with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. These receptors are widely distributed throughout the central and peripheral nervous systems and play a role in various physiological processes, including pain modulation, appetite regulation, and immune response . This compound acts as a partial agonist at these receptors, mimicking the effects of endogenous cannabinoids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dronabinol: Another synthetic cannabinoid that mimics the effects of THC and is used for similar therapeutic purposes.
Nabiximols: A cannabinoid-based medication that contains both THC and cannabidiol (CBD) and is used for the treatment of multiple sclerosis and other conditions.
Cannabidiol (CBD): A non-psychoactive cannabinoid that has a wide range of therapeutic applications, including the treatment of epilepsy and anxiety
Uniqueness of Nabilone-d6
This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic properties, such as metabolic stability and half-life. This makes it a valuable tool in research to study the metabolism and pharmacokinetics of nabilone and other cannabinoids .
Propriétés
Formule moléculaire |
C24H36O3 |
|---|---|
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
(6aR,10aR)-1-hydroxy-3-(2-methyloctan-2-yl)-6,6-bis(trideuteriomethyl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |
InChI |
InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1/i4D3,5D3 |
Clé InChI |
GECBBEABIDMGGL-RWZUIIDJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1([C@@H]2CCC(=O)C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCC)O)C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


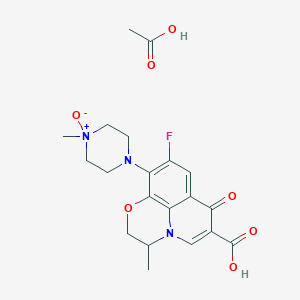
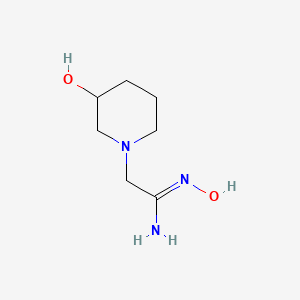
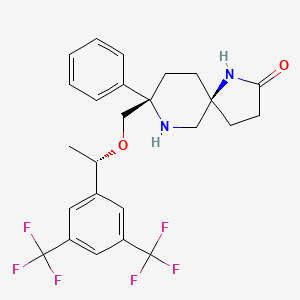
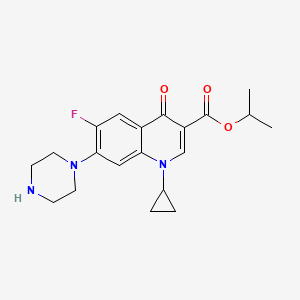
![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
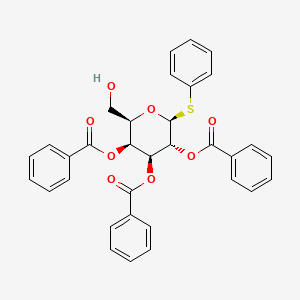
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
